![molecular formula C13H9NO3 B13163944 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid is an organic compound with the molecular formula C13H9NO3 It is characterized by the presence of a furan ring substituted with a cyanophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver nitrate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and amines are used for esterification and amidation reactions, respectively.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 3-aminophenyl derivatives.
Substitution: Formation of esters and amides of this compound.
Applications De Recherche Scientifique
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and cyanophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, furan derivatives have been shown to exhibit antibacterial activity by targeting bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(5-phenyl-furan-2-yl)-acrylic acid ethyl ester: Similar in structure but with an acrylic acid ester moiety.
2-(Furan-2-yl)acetic acid: Lacks the cyanophenyl group, making it less complex.
Uniqueness
2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid is unique due to the presence of both the cyanophenyl group and the furan ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H9NO3 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-[5-(3-cyanophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16) |
Clé InChI |
HJEQVZYMTAHOLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=C(O2)CC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


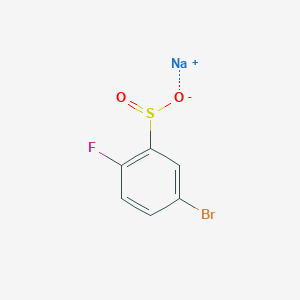

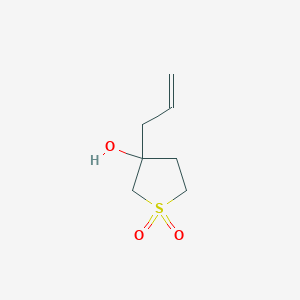

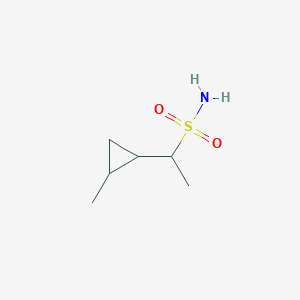


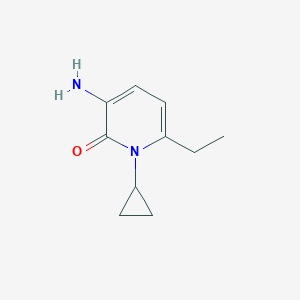
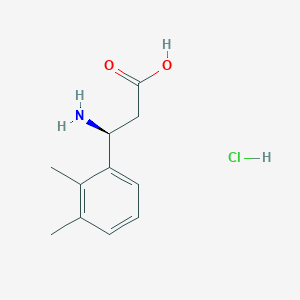

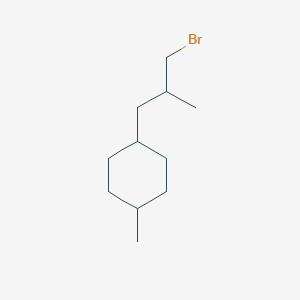


![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
